![molecular formula C20H14F3N3O B3010736 N-(5,6-二氢苯并[h]喹唑啉-2-基)-3-(三氟甲基)苯甲酰胺 CAS No. 306979-35-1](/img/structure/B3010736.png)

N-(5,6-二氢苯并[h]喹唑啉-2-基)-3-(三氟甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

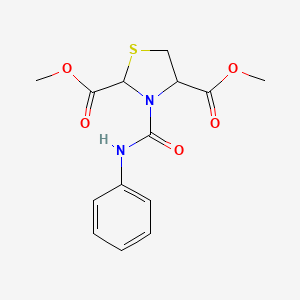

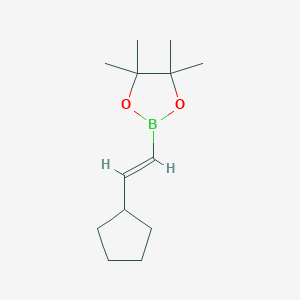

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzamide, also known by its chemical formula C₁₉H₁₄FN₃O , is a synthetic compound with potential pharmacological properties. It falls within the class of quinazolinone derivatives and exhibits interesting biological activities .

Molecular Structure Analysis

The molecular structure of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzamide consists of a benzamide core linked to a quinazolinone moiety. The trifluoromethyl group enhances its lipophilicity and influences its interactions with biological targets. Researchers have elucidated the precise arrangement of atoms using spectroscopic techniques such as NMR and X-ray crystallography .

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including hydrolysis, oxidation, and substitution. Investigating its reactivity under different conditions is crucial for understanding its behavior in biological systems. Literature reports provide insights into specific reactions involving N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzamide .

科学研究应用

Growth Inhibitor of Carcinoma Cells

The compound has been synthesized and evaluated as a growth inhibitor of carcinoma cells . The synthesized compounds were screened for their anticancer potential against different cancer cells viz MCF-7, DLD1, A549, DU145 & FaDu cell lines . Compounds showed significant anticancer activity in these cancer cell lines with a range of IC 50 values of 1.5–12.99 μM .

Triggering Apoptosis

A functional study of promising molecule 6d at 7 μM (at the IC 50 value) over 24 and 48 h showed that it possesses anticancer activity through triggering apoptosis .

Inhibition of Tubulin Polymerization

In a tubulin polymerization assay, 6d effectively inhibited tubulin polymerization with an IC 50 of 2.27 μM .

Affinity with Estrogen Receptor

In silico docking studies of 6d revealed that 6d has good affinity with an estrogen receptor .

Affinity with Tubulin Protein

The same in silico docking studies also revealed that 6d has good affinity with a tubulin protein on its β-sheet of the colchicines binding site .

Synthesis of Nitrogen Ring Junction Quinazolines

An expedient method for the synthesis of 5,6-dihydrobenzo [h] [1,2,4]triazolo [5,1-b]quinazolines by UV light has been developed . The aim was to synthesize various α, β-unsaturated carbonyl compounds and to further react them with different amines in DMF, in the presence of potassium hydroxide as base .

Inhibition of Group A Streptococcal Streptokinase Expression

The compound has been developed as a novel inhibitor of bacterial virulence, specifically for the inhibition of group A streptococcal streptokinase expression .

安全和危害

未来方向

Researchers should explore the compound’s potential therapeutic applications, including anticancer, anti-inflammatory, or antiviral properties. Additionally, optimizing synthetic routes and developing analogs could enhance its efficacy and safety. Collaborative efforts across disciplines will contribute to a deeper understanding of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzamide .

属性

IUPAC Name |

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N3O/c21-20(22,23)15-6-3-5-13(10-15)18(27)26-19-24-11-14-9-8-12-4-1-2-7-16(12)17(14)25-19/h1-7,10-11H,8-9H2,(H,24,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEXTEYGVWGKFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B3010656.png)

![1-(4-chlorophenyl)-N-[2-(1H-indol-3-ylsulfanyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B3010658.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B3010665.png)

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-phenoxyethanamine;hydrochloride](/img/structure/B3010669.png)

![4-((1H-imidazol-1-yl)methyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B3010671.png)

![N-(4-bromophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3010676.png)